REACTION_CXSMILES
|
[CH:1]1[C:6]([CH2:7][C:8](O)=[O:9])=[CH:5][N:4]=[C:3]([Cl:11])[CH:2]=1.C1N=C[N:14](C(N2C=NC=C2)=O)C=1>C1COCC1>[Cl:11][C:3]1[N:4]=[CH:5][C:6]([CH2:7][C:8]([NH2:14])=[O:9])=[CH:1][CH:2]=1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=NC=C1CC(=O)O)Cl
|
Name
|
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NH4CO3
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Type
|
CUSTOM
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Details
|
the mixture is stirred at 45° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
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Details
|
the mixture is stirred at r.t. over night
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured onto water
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated with TBME
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOH
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=N1)CC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |